molecular formula C21H15FN6S B14943702 4-(2-fluorophenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol

4-(2-fluorophenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B14943702
M. Wt: 402.4 g/mol
InChI Key: LMACVGVKMMNEFQ-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinyl group, a benzimidazolyl group, and a triazole-thiol moiety

Preparation Methods

The synthesis of 4-(2-fluorophenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the pyridinyl group: This step involves the nucleophilic substitution of a halogenated pyridine with the benzimidazole core.

    Formation of the triazole ring: This can be accomplished through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the fluorophenyl group: This step typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the fluorophenyl moiety.

    Introduction of the thiol group: The final step involves the thiolation of the triazole ring using thiolating agents like thiourea or Lawesson’s reagent.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

4-(2-fluorophenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.

    Substitution: The halogen atoms in the fluorophenyl or pyridinyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-fluorophenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound has potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors in diseases like cancer or infectious diseases.

    Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Research: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

    Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, such as catalysis or polymer synthesis.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites on proteins, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or activation of signaling pathways. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

4-(2-fluorophenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

    4-(2-chlorophenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and binding affinity.

    4-(2-methylphenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol: The presence of a methyl group instead of a fluorine atom can influence the compound’s lipophilicity and metabolic stability.

    4-(2-bromophenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol: The bromine atom may enhance the compound’s ability to participate in halogen bonding interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H15FN6S

Molecular Weight

402.4 g/mol

IUPAC Name

4-(2-fluorophenyl)-3-[(2-pyridin-2-ylbenzimidazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H15FN6S/c22-14-7-1-3-10-17(14)28-19(25-26-21(28)29)13-27-18-11-4-2-8-15(18)24-20(27)16-9-5-6-12-23-16/h1-12H,13H2,(H,26,29)

InChI Key

LMACVGVKMMNEFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=NNC(=S)N3C4=CC=CC=C4F)C5=CC=CC=N5

Origin of Product

United States

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